methyl carbamimidate;sulfuric acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl carbamimidate;sulfuric acid can be synthesized through the reaction of methyl isocyanate with sulfuric acid. The reaction typically involves the following steps:
- Methyl isocyanate is reacted with sulfuric acid under controlled temperature conditions.
- The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of carbamimidic acid, methyl ester, sulfate (1:1) involves large-scale reactors where methyl isocyanate and sulfuric acid are combined under optimized conditions to maximize yield and purity. The process includes:
- Continuous feeding of reactants into the reactor.
- Maintaining the reaction temperature and pressure within specific ranges.
- Using purification techniques such as crystallization and filtration to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: methyl carbamimidate;sulfuric acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form carbamimidic acid and methanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methyl ester group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used
Major Products Formed:
Hydrolysis: Carbamimidic acid and methanol.
Substitution Reactions: Various substituted carbamimidic acid derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions
Scientific Research Applications
methyl carbamimidate;sulfuric acid has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is utilized in the production of agrochemicals that enhance crop protection and yield.
Technical Products: It serves as a precursor in the synthesis of technical products used in various industrial applications
Mechanism of Action
The mechanism of action of carbamimidic acid, methyl ester, sulfate (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a methylating agent, transferring its methyl group to other molecules. This methylation process can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- Carbamimidic acid, ethyl ester, sulfate (1:1)
- Carbamimidic acid, propyl ester, sulfate (1:1)
- Carbamimidic acid, butyl ester, sulfate (1:1)
Comparison: methyl carbamimidate;sulfuric acid is unique due to its specific methyl ester group, which imparts distinct chemical properties and reactivity compared to its ethyl, propyl, and butyl counterparts. The methyl ester group makes it more reactive in certain substitution and methylation reactions, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
methyl carbamimidate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFRYRPNRLLJHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29427-58-5, 2440-60-0 (Parent) | |
Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29427-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylisourea sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024285390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029427585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1067467 | |
Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52328-05-9, 24285-39-0, 29427-58-5 | |
Record name | O-Methylisourea hydrogen sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52328-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamimidic acid, methyl ester, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24285-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylisourea sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024285390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029427585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylisourea sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-methylisourea hydrogen.sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary synthetic application of O-Methylisourea Sulfate highlighted in the research?
A1: O-Methylisourea Sulfate is primarily used as a reagent for introducing guanidine groups into molecules. This is exemplified by its reaction with amines to yield substituted guanidines. [1, 2, 3] This property is particularly useful in synthesizing compounds like creatine and various N-substituted guanidines and pyrimidines. [1, 2, 3]
Q2: Can you provide an example of a specific synthetic route utilizing O-Methylisourea Sulfate?
A2: One example is the synthesis of Creatine Monohydrate. Researchers reacted O-Methylisourea Sulfate with Sarcosine Sodium Salt to obtain Creatine Monohydrate. This method was highlighted for its moderate reaction conditions and ease of operation. [3, 5]
Q3: Are there any analytical techniques mentioned in the research related to O-Methylisourea Sulfate reactions?
A3: Yes, Thin Layer Chromatography (TLC) is mentioned as a technique to monitor the synthesis of Creatine Monohydrate using O-Methylisourea Sulfate. This method helps optimize reaction conditions and diagnose the reaction progress. [5] Additionally, researchers employed mass spectrometry techniques, specifically Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with liquid chromatography, to analyze peptides derivatized with isotopically labeled O-Methylisourea. [4]
Q4: Beyond its use in synthesizing specific compounds, does the research explore other applications of O-Methylisourea Sulfate?
A4: Yes, one research paper explored the use of isotopically labeled O-Methylisourea (13C and 15N2) for guanidination. This derivatization strategy, coupled with mass spectrometry, enabled the characterization and relative quantification of protein mixtures. [4]
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